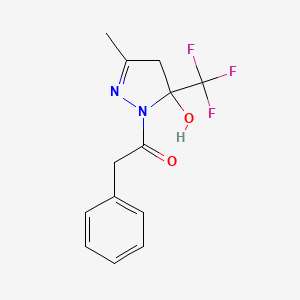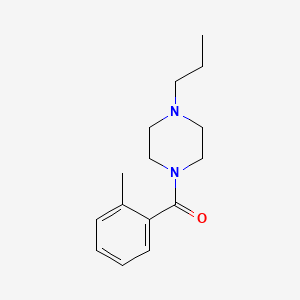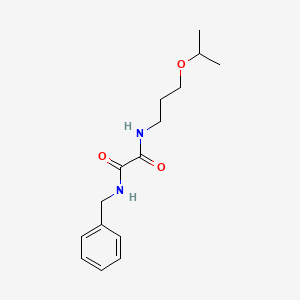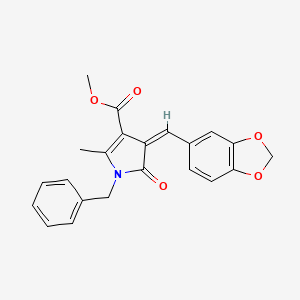
5-tert-butyl-1-(phenylacetyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-tert-butyl-1-(phenylacetyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is known to possess various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 5-tert-butyl-1-(phenylacetyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it has been reported to act as a cyclooxygenase (COX) inhibitor, which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX, this compound can reduce the production of prostaglandins, thereby exhibiting anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
5-tert-butyl-1-(phenylacetyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of immune and inflammatory responses. Additionally, this compound has been reported to exhibit antioxidant activity, which can protect cells from oxidative damage.
実験室実験の利点と制限
5-tert-butyl-1-(phenylacetyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several advantages for lab experiments. It is readily available and can be synthesized in high yields. It has also been extensively studied, and its pharmacological activities are well-documented. However, this compound has some limitations. It is relatively unstable and can degrade over time, which can affect its potency. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for the study of 5-tert-butyl-1-(phenylacetyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One area of research is the development of new drugs based on this compound. Due to its pharmacological activities, it has the potential to be used in the treatment of various diseases. Another area of research is the elucidation of its mechanism of action. Understanding how this compound works can provide insights into the development of new drugs with similar pharmacological activities. Additionally, the study of its biochemical and physiological effects can lead to the discovery of new pathways and targets for drug development.
合成法
The synthesis of 5-tert-butyl-1-(phenylacetyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of tert-butyl hydrazine with phenylacetyl chloride, followed by the reaction with trifluoroacetic anhydride. The resulting compound is then subjected to catalytic hydrogenation to obtain the final product. This synthesis method has been reported in various scientific journals, and it has been shown to provide high yields of the compound.
科学的研究の応用
5-tert-butyl-1-(phenylacetyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential as a therapeutic agent. This compound has been shown to possess various pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. It has also been reported to exhibit antitumor and anticonvulsant activities. Due to these properties, this compound has been investigated for its potential use in the treatment of various diseases, including cancer, epilepsy, and inflammation.
特性
IUPAC Name |
1-[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O2/c1-14(2,3)15(23)10-12(16(17,18)19)20-21(15)13(22)9-11-7-5-4-6-8-11/h4-8,23H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSKFIJMHCUPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CC(=NN1C(=O)CC2=CC=CC=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-fluorophenoxy)methyl]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4934014.png)




![4-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4934062.png)

![N-(3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-3-oxopropyl)acetamide](/img/structure/B4934074.png)


![6-amino-4-(5-ethyl-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4934089.png)
![3-(2-{[2-(2-fluorophenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B4934099.png)
![ethyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4934104.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 1-naphthoate](/img/structure/B4934111.png)